Product packaging for 1-(1H-pyrrol-2-yl)ethan-1-one oxime(Cat. No.:CAS No. 63547-59-1)

1-(1H-pyrrol-2-yl)ethan-1-one oxime

Cat. No.: B3355763
CAS No.: 63547-59-1
M. Wt: 124.14 g/mol
InChI Key: NIJWUHUBFCJIHK-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(1H-Pyrrol-2-yl)ethan-1-one oxime is a chemical compound with the CAS Registry Number 63547-59-1 and a molecular formula of C 6 H 8 N 2 O, corresponding to a molecular weight of 124.14 g/mol . This specialized pyrrole derivative is characterized by the presence of an oxime functional group, which significantly influences its reactivity and physical properties, including a calculated density of 1.16 g/cm³ and a high boiling point of approximately 230°C . The compound is a derivative of 2-acetylpyrrole, a structure known in scientific literature for its role as a Maillard reaction product . The primary value of this compound for researchers lies in its potential as a versatile building block or key intermediate in synthetic organic chemistry. The oxime group is a well-known precursor in various chemical transformations, including the synthesis of heterocyclic compounds and other nitrogen-containing molecules . Furthermore, the pyrrole moiety is a fundamental scaffold in medicinal chemistry and materials science. Consequently, this compound may find specific research applications in the development of novel pharmaceutical intermediates, the creation of ligands for coordination chemistry, and the synthesis of more complex molecular architectures for material or biological testing. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B3355763 1-(1H-pyrrol-2-yl)ethan-1-one oxime CAS No. 63547-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NZ)-N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(8-9)6-3-2-4-7-6/h2-4,7,9H,1H3/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJWUHUBFCJIHK-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63547-59-1
Record name NSC108330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Spectroscopic and Structural Characterization of 1 1h Pyrrol 2 Yl Ethan 1 One Oxime and Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the structure of 1-(1H-pyrrol-2-yl)ethan-1-one oxime and related compounds. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for probing the atomic connectivity and chemical environment of nuclei within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, characteristic signals are expected for the pyrrole (B145914) ring protons, the methyl group, and the oxime proton. The pyrrole protons typically appear in the aromatic region (δ 6.0–7.0 ppm). The methyl group protons are expected to resonate in the upfield region (δ 2.0–2.5 ppm), while the oxime proton signal is anticipated to be in the downfield region (δ 8.0–10.0 ppm). For the precursor, 2-acetylpyrrole (B92022), the ¹H NMR spectrum in CDCl₃ shows signals for the pyrrole protons at approximately 6.23, 6.93, and 7.07 ppm, with the methyl protons appearing around 2.44 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-acetylpyrrole, the precursor to the oxime, the carbonyl carbon exhibits a signal around 188.46 ppm. nih.gov The carbons of the pyrrole ring resonate at approximately 110.48, 117.51, and 132.17 ppm, while the methyl carbon appears at about 25.43 ppm. nih.gov Similar shifts are expected for the oxime derivative, with the C=N carbon appearing in a region distinct from the original carbonyl carbon.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy can offer direct information about the nitrogen atoms in the pyrrole ring and the oxime group, aiding in the differentiation of isomers and tautomers.

Interactive Data Table: NMR Data for 2-Acetylpyrrole (Precursor)

Nucleus Chemical Shift (ppm) Solvent
¹H (Pyrrole H3, H4, H5)~6.23, 6.93, 7.07CDCl₃
¹H (Methyl)~2.44CDCl₃
¹³C (C=O)~188.46CDCl₃
¹³C (Pyrrole C2, C3, C4, C5)~132.17, 110.48, 117.51, 125.58CDCl₃
¹³C (Methyl)~25.43CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show a characteristic broad absorption band for the O-H group of the oxime in the range of 3200–3400 cm⁻¹. vulcanchem.com Additionally, a strong band corresponding to the C=N stretching vibration should appear around 1650–1700 cm⁻¹. vulcanchem.com The N-H stretching vibration of the pyrrole ring is also anticipated. In contrast, the precursor, 2-acetylpyrrole, would exhibit a strong absorption band for the C=O group, which would be absent in the oxime.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
O-H (oxime)3200–3400
N-H (pyrrole)~3400
C=N (oxime)1650–1700
C-H (aromatic/aliphatic)2850-3100

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The conjugated system formed by the pyrrole ring and the oxime group in this compound is expected to result in characteristic absorption bands in the UV-Vis spectrum. vulcanchem.com The specific wavelengths of maximum absorption (λmax) can be influenced by the solvent and the isomeric form of the oxime.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would confirm its molecular weight of 124.14 g/mol . vulcanchem.comechemi.com The fragmentation pattern can help to elucidate the structure by showing the loss of specific fragments, such as the hydroxyl group or parts of the pyrrole ring. The precursor, 2-acetylpyrrole, has a molecular weight of 109.13 g/mol . nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. vulcanchem.com For the related compound 2-acetylpyrrole, X-ray crystallography has revealed that it forms centrosymmetric dimers in the solid state through N—H⋯O hydrogen bonds. researchgate.net A similar hydrogen bonding pattern involving the oxime's hydroxyl group and the pyrrole's N-H group could be anticipated for this compound.

Analysis of Geometric Isomerism (E/Z Configuration) and Tautomerism

The presence of the C=N double bond in the oxime group of this compound gives rise to geometric isomerism. The two possible isomers are the (E)- and (Z)-configurations, which are determined by the relative orientation of the hydroxyl group and the pyrrole ring around the C=N double bond. The (NZ)-configuration has been specified by its IUPAC name, (NZ)-N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine. vulcanchem.com These isomers can have different physical and spectroscopic properties. NMR spectroscopy is a particularly useful tool for differentiating between E/Z isomers, as the chemical shifts of the protons and carbons near the C=N bond will be different for each isomer.

Tautomerism, the migration of a proton, is also a possibility. For instance, nitroso-enamine tautomerism could exist in equilibrium with the oxime form. Spectroscopic analysis, particularly NMR, can help to identify the presence and relative abundance of different tautomers in solution.

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

The conformational preferences and the potential for intramolecular hydrogen bonding in this compound are critical to understanding its molecular structure and reactivity. While direct crystallographic or detailed computational studies for this specific molecule are not extensively available in the reviewed literature, a comprehensive analysis can be constructed by examining closely related analogues, particularly pyrrole-2-carbaldehyde oxime. nih.gov The principles governing the conformational behavior and non-covalent interactions in this analogue provide a robust framework for understanding this compound.

The structure of this compound allows for several conformational possibilities arising from rotation around the C2-C(oxime) bond and the geometric isomerism of the oxime group itself. The orientation of the pyrrole ring relative to the ethanone (B97240) oxime substituent can be described as s-cis or s-trans. Theoretical calculations and crystal structure data for related 2-carbonyl substituted pyrroles indicate that the s-cis conformer, where the pyrrole NH group and the substituent are on the same side of the C-C bond, is generally more stable. uni-regensburg.deacs.org This planarity is often favored as it facilitates the formation of intramolecular interactions.

Furthermore, the oxime functionality introduces E and Z isomerism based on the orientation of the hydroxyl group relative to the pyrrole ring. These geometric isomers can adopt different preferred conformations, which are stabilized by distinct intramolecular hydrogen bonds.

A detailed study on the configurational isomers of pyrrole-2-carbaldehyde oxime using NMR spectroscopy and computational methods revealed that both E and Z isomers preferentially adopt a syn conformation, where the oxime group is oriented towards the pyrrole ring. nih.gov This preference is driven by the formation of stabilizing intramolecular hydrogen bonds.

In the E-isomer of pyrrole-2-carbaldehyde oxime, a five-membered ring is formed via an N-H···N intramolecular hydrogen bond between the pyrrole N-H group and the nitrogen atom of the oxime. nih.gov This interaction leads to a notable downfield shift of the pyrrole N-H proton signal in the ¹H NMR spectrum. nih.gov

Conversely, the Z-isomer is stabilized by a six-membered ring formed through an N-H···O intramolecular hydrogen bond, where the pyrrole N-H acts as a donor and the oxime oxygen atom acts as an acceptor. nih.gov This N-H···O bond is generally stronger than the N-H···N bond, resulting in a more significant deshielding of the N-H proton. nih.gov Natural Bond Orbital (NBO) analysis of pyrrole-2-carbaldehyde oxime suggests that the N-H···N interaction is primarily electrostatic, whereas the N-H···O bond involves charge transfer from the oxygen lone pair to the antibonding orbital of the N-H bond. nih.gov

These findings for pyrrole-2-carbaldehyde oxime can be extrapolated to this compound. The presence of a methyl group instead of a hydrogen atom on the oxime carbon is not expected to alter the fundamental nature of these intramolecular interactions. The syn conformation, stabilized by either N-H···N or N-H···O hydrogen bonds depending on the oxime geometry, is likely to be the most stable arrangement for both the E and Z isomers of this compound.

The energetic favorability of these intramolecularly hydrogen-bonded conformers is significant. For the analogous pyrrole-2-carbaldehyde oxime, MP2 calculations indicated that the syn conformations of both the E and Z isomers are approximately 3.5 kcal/mol more stable than the corresponding anti conformations where the oxime group is oriented away from the pyrrole ring. nih.gov

The table below summarizes the key intramolecular interactions and their characteristics as determined for the analogue, pyrrole-2-carbaldehyde oxime, which are expected to be highly similar for this compound.

IsomerPreferred ConformationType of Intramolecular Hydrogen BondStabilizing Ring SizeKey Spectroscopic Feature
E-isomersynN-H···N5-memberedHigh-frequency shift of N-H proton signal
Z-isomersynN-H···O6-memberedStronger deshielding of N-H proton signal

It is important to note that while intramolecular hydrogen bonds are significant in defining the conformation of a single molecule, intermolecular hydrogen bonding plays a crucial role in the solid-state packing of these compounds. uni-regensburg.denih.gov In the crystalline state, it is possible for the intramolecular hydrogen bonds to be disrupted in favor of stronger intermolecular interactions, leading to different observed conformations.

Reactivity and Reaction Mechanisms of 1 1h Pyrrol 2 Yl Ethan 1 One Oxime

Reactions at the Oxime Functional Group

The oxime functional group in 1-(1H-pyrrol-2-yl)ethan-1-one oxime is a versatile site for chemical modification, readily undergoing O-functionalization and rearrangement reactions.

O-Functionalization (e.g., O-alkylation, O-acylation)

O-functionalization of this compound involves the attachment of various electrophiles to the oxygen atom of the oxime. This class of reactions is fundamental for modifying the electronic and steric properties of the oxime, often serving as a precursor for further synthetic transformations.

O-Alkylation: The reaction with alkylating agents, such as alkyl halides, introduces an alkyl group onto the oxime oxygen. These reactions are typically carried out in the presence of a base to deprotonate the oxime hydroxyl group, thereby increasing its nucleophilicity. The choice of base and solvent system is crucial for optimizing the reaction yield and minimizing side reactions. For instance, the use of sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) is a common strategy.

O-Acylation: Similarly, O-acylation is achieved by treating the oxime with acylating agents, such as acid chlorides or anhydrides. This process is often facilitated by the addition of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the acid byproduct and catalyze the reaction. O-acylated pyrrole (B145914) oximes are valuable intermediates in organic synthesis.

A summary of representative O-functionalization reactions is presented in the table below.

ReactantReagentProduct
This compoundAlkyl halide (e.g., methyl iodide)O-alkyl-1-(1H-pyrrol-2-yl)ethan-1-one oxime
This compoundAcyl chloride (e.g., acetyl chloride)O-acyl-1-(1H-pyrrol-2-yl)ethan-1-one oxime

Rearrangement Reactions (e.g., Beckmann Rearrangement Contextualization)

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. In the context of this compound, this rearrangement would involve the migration of one of the groups attached to the carbon atom of the C=N bond to the nitrogen atom, resulting in the formation of N-(1H-pyrrol-2-yl)acetamide. This reaction is typically promoted by acidic reagents, such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride.

The stereochemistry of the oxime is a critical factor in the Beckmann rearrangement, as the group anti-periplanar to the leaving group on the nitrogen atom is the one that migrates. For this compound, which can exist as (E) and (Z) isomers, the migratory aptitude of the pyrrole ring versus the methyl group will determine the product distribution. The electronic properties of the pyrrole ring can influence the rate and outcome of the rearrangement.

Reactions Involving the Pyrrole Ring

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the acetyl oxime substituent influences its reactivity patterns.

Electrophilic and Nucleophilic Attack Patterns

Electrophilic Attack: Pyrrole is known to undergo electrophilic substitution reactions, typically at the C-2 or C-5 positions, which are the most electron-rich. However, in this compound, the C-2 position is already substituted. The acetyl oxime group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. This deactivation effect is most pronounced at the C-3 and C-5 positions. Consequently, electrophilic substitution on this molecule is less facile compared to unsubstituted pyrrole and, when it does occur, it is expected to favor the C-4 or C-5 position, depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Attack: While less common for pyrroles, nucleophilic attack can occur, particularly if the ring is activated by strongly electron-withdrawing groups or under specific reaction conditions. The acetyl oxime substituent at the C-2 position does provide some activation for nucleophilic attack on the pyrrole ring, but such reactions are generally not the primary mode of reactivity for this compound.

Intramolecular Cyclization Reactions (e.g., C-H Arylation)

Intramolecular cyclization reactions involving the pyrrole ring and the oxime side chain can lead to the formation of novel heterocyclic systems. One notable example is the palladium-catalyzed intramolecular C-H arylation. In this type of reaction, a C-H bond on the pyrrole ring can be activated to form a new C-C bond with an aryl group, potentially leading to fused ring systems.

For instance, if the oxime oxygen is functionalized with an appropriate aryl group containing a leaving group, an intramolecular cyclization could be triggered. The regioselectivity of such a cyclization would be influenced by the directing effect of the oxime group and the relative reactivity of the C-H bonds on the pyrrole ring.

Photochemical Reactivity and N-O Bond Cleavage

The photochemical reactivity of oximes is a well-established area of study. Upon irradiation with ultraviolet (UV) light, oximes can undergo a variety of transformations, with one of the most common being the homolytic cleavage of the N-O bond.

In the case of this compound, UV irradiation can induce the cleavage of the N-O bond, generating an iminyl radical and a hydroxyl radical. The fate of these radical species can vary depending on the reaction conditions, such as the solvent and the presence of radical scavengers. The iminyl radical can undergo subsequent reactions, including hydrogen abstraction, cyclization, or fragmentation. This photochemical N-O bond cleavage provides a pathway to generate reactive intermediates that can be harnessed for further synthetic applications, offering an alternative to thermal reaction pathways.

Mechanisms of Metal-Catalyzed Transformations

The transformation of oximes, including this compound, can be effectively mediated and catalyzed by various metals, proceeding through diverse mechanistic pathways. acs.orgnih.gov These reactions are valuable for creating a wide range of organic molecules, particularly nitrogen-containing heterocycles. nih.gov First-row transition metals such as iron (Fe), copper (Cu), and nickel (Ni) are frequently employed to catalyze transformations of oxime derivatives. nih.govrsc.org

The mechanisms of these transformations are complex and can vary depending on the metal catalyst, the structure of the oxime substrate, and the reaction conditions. Two primary pathways have been explored: a free radical pathway and a metal-bound radical pathway. nih.gov While free radical mechanisms were initially presumed for many of these reactions, recent studies using density functional theory (DFT) calculations suggest that a metal-bound radical mechanism is often more likely. nih.gov

In a typical catalytic cycle involving an oxime ester, a low-valent metal catalyst, such as Cu(I) or Fe(II), activates the oxime ester. This activation leads to the formation of a metal-bound iminyl radical intermediate rather than a free iminyl radical. nih.gov For instance, an Fe(II) catalyst would generate an Fe(III)-iminyl radical species. nih.gov This control over the radical's reactivity is a key advantage of metal catalysis, as it can lead to higher selectivity in subsequent bond-forming steps. nih.gov This strategy of binding a radical to a metal center helps to overcome the challenge of radical intermediates being "too reactive to be selective". nih.gov The discovery that oxime esters can form these metal-bound intermediates opens avenues for designing enantioselective reactions. nih.gov

Radical Processes in Reaction Pathways

A central feature in the reactivity of this compound is the formation of iminoxyl radicals (also known as oxime radicals). nih.gov These N-oxyl radicals are key intermediates that can be generated through the oxidation of the oxime's hydroxyl group. nih.govacs.org The unpaired electron in an iminoxyl radical is delocalized between the nitrogen and oxygen atoms, allowing it to react as either an N- or O-centered radical. nih.gov

The generation of the iminoxyl radical from the parent oxime is typically achieved using an oxidizing agent. The process can be initiated by various systems, including metal-based oxidants or metal-free reagents. nih.gov Once formed, the iminoxyl radical is a versatile intermediate for various synthetic transformations. nih.govrsc.org

The primary reactions involving these radicals are:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from another molecule or intramolecularly, leading to the formation of a new radical species. nih.gov

Addition to Double Bonds: The iminoxyl radical can add to a C=C double bond, a crucial step in many cyclization reactions. nih.gov

Due to the delocalization of the unpaired electron, the radical can form either a C–O bond or a C–N bond in its reactions. While intermolecular reactions typically result in C–O bond formation, intramolecular cyclizations can lead to either five-membered isoxazoline (B3343090) rings (via C–O bond formation) or nitrone rings (via C–N bond formation). nih.gov

Table 1: Systems for Generating Iminoxyl Radicals from Oximes

Oxidizing System Description Reference
Selectfluor/Bu₄NI A proposed radical mechanism where a hypoiodite (B1233010) formed from the oxime undergoes homolytic cleavage of the O–I bond. nih.gov
TBAI/TBHP A system used for mediating radical cascade cyclizations of unsaturated oximes. nih.gov

Cascade Reactions and Annulation Pathways

The radical intermediates generated from this compound are highly suitable for initiating cascade reactions, which involve a sequence of bond-forming events to rapidly build molecular complexity. nih.govrsc.org These cascades often result in annulation, where a new ring is fused onto the initial pyrrole structure. Radical annulation has become a powerful method for synthesizing polycyclic compounds. rsc.org

A common cascade pathway begins with the formation of an iminyl radical from an oxime derivative. This radical can then undergo an intramolecular cyclization. For example, in γ,δ-unsaturated oximes, the iminyl radical can cyclize onto the alkene, forming a five-membered ring and a new carbon-centered radical. rsc.org This new radical can then be trapped by another reactant or participate in further cyclization steps, propagating the cascade. royalsocietypublishing.org

Metal catalysts, such as Ni(0) and Fe(II), are effective in promoting these radical cascade reactions of oxime esters. rsc.org For instance, a cascade reaction of an olefin-containing oxime ester catalyzed by Ni or Fe can lead to the synthesis of functionalized pyrrolines. rsc.org These reactions proceed through a proposed mechanism involving both iminyl radical and carbon-centered radical intermediates. rsc.org

Another example is the metal-free radical cascade cyclization of 2-isocyanobiphenyls with γ,δ-unsaturated oxime esters, which results in the formation of dihydropyrrole-functionalized phenanthridines. nih.gov Such reactions demonstrate the power of cascade processes to form multiple C-N and C-C bonds in a single operation. nih.gov

Table 2: Examples of Cascade and Annulation Reactions Involving Oxime-Derived Radicals

Reaction Type Description Resulting Structure Reference
Oxidative Cyclization Iminoxyl radical, generated by oxidation, undergoes intramolecular cyclization via C-H bond cleavage. Isoxazolines nih.gov
Cascade Cyclization TBAI/TBHP-mediated reaction of β,γ-unsaturated oximes with isonitriles. Cyano-substituted oxazolines nih.gov
Ni/Fe Catalyzed Cascade A radical cyclization of olefin-containing oxime esters with diselenides. Functionalized Pyrrolines rsc.org

These annulation strategies provide efficient pathways to complex nitrogen-containing heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals.

Coordination Chemistry and Ligand Behavior of 1 1h Pyrrol 2 Yl Ethan 1 One Oxime

Pyrrolyloximes as Versatile Ligands

Pyrrolyloximes, including 1-(1H-pyrrol-2-yl)ethan-1-one oxime, are recognized for their adaptability as ligands in forming metal complexes. nih.gov This versatility stems from the presence of multiple donor atoms within their structure, allowing for various coordination modes.

Chelating and Bridging Capabilities of the Oxime and Pyrrole (B145914) Moieties

The this compound ligand possesses both a pyrrole ring and an oxime group, each contributing to its coordination capabilities. The pyrrole moiety, a five-membered aromatic heterocycle containing a nitrogen atom, can coordinate to a metal center through this nitrogen atom. vulcanchem.comacs.org The oxime group (-C=N-OH) presents two potential donor sites: the nitrogen atom and the oxygen atom of the hydroxyl group.

This arrangement allows the ligand to act as a chelating agent , where both the pyrrole nitrogen and the oxime nitrogen or oxygen can bind to the same metal ion, forming a stable ring structure. researchgate.net For instance, similar 2-pyridyl oxime ligands have been shown to form five-membered chelate rings with copper ions. nih.govnih.gov

Furthermore, the ligand can function as a bridging ligand , connecting two or more metal centers. This can occur in several ways. The deprotonated oxime group can bridge two metal ions, with the nitrogen and oxygen atoms coordinating to different metals. Additionally, the pyrrole nitrogen can bind to one metal center while the oxime group coordinates to another, facilitating the formation of polynuclear complexes. The ability of related oxime-containing ligands to switch between chelating and bridging modes highlights their hemilabile nature. nih.gov

Denticity and Coordination Modes

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal atom. This compound can exhibit different denticities depending on the reaction conditions and the nature of the metal ion. It can act as a monodentate ligand, coordinating through either the pyrrole nitrogen or the oxime nitrogen. More commonly, it behaves as a bidentate ligand, forming a chelate ring. nih.govresearchgate.net In its deprotonated form, the oximate, it can also act as a bridging ligand, increasing the nuclearity of the resulting complex.

The coordination of the oxime group itself can vary. It can coordinate in a neutral form (as an oxime) or in its deprotonated form (as an oximato). The N-coordination of oximes to a metal center can significantly increase their acidity, facilitating deprotonation and the formation of mixed oxime/oximato complexes. at.ua

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Complexes with Transition Metal Ions (e.g., Fe, Cu, Ni, Co, Mn, Zn, Ru)

A wide range of transition metal complexes with oxime-based ligands have been synthesized and studied. researchgate.netasianpubs.org While specific studies on this compound are not extensively detailed in the provided results, the general behavior of pyrrolyl and oxime ligands suggests that it can form stable complexes with metals such as iron, copper, nickel, cobalt, manganese, zinc, and ruthenium. nih.govvulcanchem.comacs.orgresearchgate.net The synthesis of such complexes often involves straightforward reactions between the ligand and a metal salt. nih.gov For example, copper complexes with similar 2-pyridyl oxime ligands have been prepared by reacting the ligand with a copper(II) salt. nih.govnih.gov The formation of complexes with these transition metals is driven by the favorable interaction between the metal d-orbitals and the donor atoms of the ligand.

Table 1: Examples of Transition Metal Complexes with Oxime-Containing Ligands

Metal IonLigand TypeCoordination ModeReference
Cu(II)1-(pyridin-2-yl)ethanone oximeBidentate (N,N') nih.gov, nih.gov
Ni(II)Amine-imine-oximeNot specified researchgate.net
Co(II)Amine-imine-oximeNot specified researchgate.net
Zn(II)Pyridine-2-chloroximeBidentate (N,N') mdpi.com
Ru(II)2-pyridyloxyBridging and Chelating nih.gov

This table is illustrative and based on similar oxime ligands, as specific data for this compound with all listed metals was not available in the search results.

Coordination with Lanthanide Ions

The coordination chemistry of oxime-containing ligands extends to lanthanide ions. echemi.com The hard oxygen donor atom of the deprotonated oxime group is particularly suitable for binding to the hard lanthanide(III) ions. mdpi.com The synthesis of lanthanide complexes with ligands like this compound could lead to compounds with interesting photophysical properties. rsc.org For instance, lanthanide complexes with tetrapyrrole ligands are known for their applications in bioimaging and sensing. rsc.org The synthesis of heterometallic complexes containing both a lanthanide and a transition metal ion, bridged by ligands like pyrrolyloximes, is an area of active research. mdpi.com

Structural Diversity of Metal-Oxime Complexes

The ability of this compound to adopt various coordination modes leads to a wide structural diversity in its metal complexes. Depending on the metal-to-ligand ratio, the presence of other co-ligands, and the reaction conditions, complexes with different nuclearities, from mononuclear to polynuclear, can be formed. rsc.org

The geometry around the metal center is also influenced by the coordination of the ligand. For example, in copper(II) complexes with related 2-pyridyl oxime ligands, distorted square-pyramidal geometries have been observed. nih.govnih.gov The formation of intramolecular hydrogen bonds between coordinated oxime and oximato groups can further stabilize the structure of these complexes. nih.govnih.gov The interplay between the electronic properties of the metal ion and the steric and electronic characteristics of the this compound ligand ultimately dictates the final structure of the resulting metal complex.

High-Nuclearity Clusters and Polymeric Structures

There is no available scientific literature detailing the synthesis or structural characterization of high-nuclearity clusters or polymeric coordination structures involving this compound as a ligand. While other oxime-based ligands, such as azo carboxylate oximes and 2-pyridyl oximes, are known to form one-dimensional (1D) chain complexes and other polymeric structures, similar research has not been reported for the pyrrole-based oxime . mdpi.comnih.gov

Cagelike and Polynuclear Motifs

Similarly, the formation of cagelike or other polynuclear motifs using this compound has not been documented. The broader field of metal-oxime chemistry includes examples of metal-mediated assembly into complex cage compounds, but these studies involve different classes of oxime ligands. acs.org

Electronic and Magnetic Properties of Coordination Compounds

Without synthesized and characterized coordination compounds, there is no experimental data on the electronic and magnetic properties of complexes derived from this compound. The following subsections reflect this absence of information.

Spin States and Magnetic Interactions (e.g., Ferromagnetism, Antiferromagnetism)

No studies were found that investigate the spin states or magnetic interactions of metal complexes formed with this compound. Research on related ligands, such as carboxylate-bridged oxime complexes, has shown weak antiferromagnetic coupling, but these findings cannot be extrapolated to the target compound without specific experimental evidence. mdpi.com

Single-Molecule Magnet (SMM) Behavior

The potential for this compound to act as a ligand in the formation of Single-Molecule Magnets (SMMs) is unexplored. Although 2-pyridyl oximes have been identified as key ligands in the field of molecular magnetism and the development of SMMs, there is no indication in the literature that this compound has been investigated for this purpose. nih.gov The development of SMMs often relies on the specific geometry and electronic environment provided by the ligand, which remains uncharacterized for this particular pyrrole oxime.

Influence of Ligand Deprotonation on Coordination and Properties

The effect of deprotonating this compound on its coordination behavior and the properties of resulting complexes has not been studied. The ligand possesses two potentially acidic protons: one on the oxime hydroxyl group (-NOH) and one on the pyrrole nitrogen (-NH). Deprotonation at either site would significantly alter the ligand's charge and coordination mode, likely influencing the nuclearity, geometry, and electronic properties of any potential metal complex.

Studies on other heterocyclic ligands have demonstrated that the deprotonation of a pyrrole -NH proton can be a key factor in selective metal ion binding. rsc.org Furthermore, the deprotonation of the oxime group is a common feature in the coordination chemistry of related 2-pyridyl oxime ligands, where the resulting oximato anion coordinates to the metal center. nih.gov However, no such investigations have been reported for this compound itself.

Theoretical and Computational Studies of 1 1h Pyrrol 2 Yl Ethan 1 One Oxime

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 1-(1H-pyrrol-2-yl)ethan-1-one oxime, DFT calculations would be instrumental in elucidating its fundamental electronic and structural characteristics.

Geometry Optimization and Energetic Analysis of Isomers

A primary application of DFT would be the geometry optimization of the possible isomers of this compound. This would involve determining the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated.

Given the presence of the C=N double bond in the oxime group, (E) and (Z) isomers are expected. Furthermore, conformational isomers arising from the rotation around the single bond connecting the pyrrole (B145914) ring and the ethanone (B97240) oxime moiety would also be investigated. An energetic analysis would compare the relative stabilities of these isomers, typically reported in units of kcal/mol or kJ/mol. This information is crucial for understanding which isomers are likely to be more prevalent.

Table 1: Hypothetical Energetic Analysis of this compound Isomers

Isomer Relative Energy (kcal/mol)
(E)-isomer, Conformer 1 0.00
(E)-isomer, Conformer 2 +1.5
(Z)-isomer, Conformer 1 +3.2
(Z)-isomer, Conformer 2 +4.8

Note: This table is illustrative and does not represent actual published data.

Dipole Moment and Charge Distribution Analysis

A charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom. This would help in identifying the electron-rich and electron-deficient regions of the molecule, which is fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

FMO theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Calculation of HOMO and LUMO Energies

The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, would be calculated using DFT. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: This table is illustrative and does not represent actual published data.

Prediction of Reactivity and Coordination Abilities

The spatial distribution of the HOMO and LUMO would be visualized to predict the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, if the HOMO is localized on the pyrrole ring, this would suggest that the ring is susceptible to attack by electrophiles. The location of the LUMO would indicate where a nucleophile is most likely to react.

Furthermore, the analysis of the charge distribution and the nature of the frontier orbitals would provide insights into the coordination abilities of this compound as a ligand in coordination chemistry. The nitrogen and oxygen atoms of the oxime group, as well as the nitrogen atom of the pyrrole ring, could potentially act as coordination sites for metal ions.

Molecular Modeling for Conformational and Interaction Studies

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, would be employed to study the conformational landscape of the molecule in more detail. These methods can explore a wider range of conformations and provide information about the flexibility of the molecule and the energy barriers between different conformers.

Such studies could also be extended to investigate the intermolecular interactions of this compound with other molecules, such as solvents or biological macromolecules. This would be crucial for understanding its behavior in different environments and for potential applications in materials science or medicinal chemistry.

Computational Insights into Reaction Mechanisms

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions involving this compound. Through the use of theoretical models and computational software, researchers can elucidate reaction pathways, predict the stability of intermediates and transition states, and calculate the energetic barriers that govern the speed and outcome of a reaction. These insights are crucial for optimizing existing synthetic routes and for the rational design of new chemical transformations.

Density Functional Theory (DFT) is a predominant method employed for these investigations, offering a favorable balance between computational cost and accuracy. researchgate.netbiointerfaceresearch.com By solving approximations of the Schrödinger equation, DFT allows for the detailed examination of the electron distribution within a molecule and how it changes throughout a reaction. This can reveal the underlying electronic effects that dictate the reactivity of this compound.

Furthermore, computational models are instrumental in predicting the feasibility and outcomes of various reactions involving the oxime functional group. For instance, theoretical calculations can be used to explore the mechanism of the Beckmann rearrangement, a classic reaction of oximes that converts them into amides. A DFT study of such a rearrangement for this compound would involve modeling the protonation of the oxime's hydroxyl group, the subsequent migration of the pyrrolyl or methyl group to the nitrogen atom, and the final hydrolysis step to yield the corresponding N-substituted acetamide. The calculated activation barriers for the migration of the pyrrolyl group versus the methyl group would provide insight into the regioselectivity of the rearrangement.

In a similar vein, computational studies can shed light on cycloaddition reactions where the oxime functionality participates. The reaction of this compound with various dipolarophiles could be modeled to predict the stereochemistry and regiochemistry of the resulting heterocyclic products. By calculating the energies of the frontier molecular orbitals (HOMO and LUMO) of the reactants, researchers can predict the most likely mode of interaction and the structure of the cycloadduct.

The table below illustrates the type of data that can be generated from a computational study on a hypothetical reaction of this compound, such as an acid-catalyzed rearrangement. The values presented are for illustrative purposes and represent the kind of quantitative insights that such a study would provide.

StepDescriptionΔE (kcal/mol)ΔG (kcal/mol)
1Protonation of the oxime-15.2-10.5
2Transition state for pyrrolyl migration+25.8+28.3
3Formation of the nitrilium ion intermediate+5.4+3.1
4Nucleophilic attack by water-30.1-25.7
5Formation of the amide product-55.6-50.2

This table is a hypothetical representation of data from a DFT study and is intended for illustrative purposes.

Advanced Applications in Materials Science and Catalysis

Role as Intermediates in the Synthesis of Complex Organic Scaffolds

The pyrrole (B145914) ring is a fundamental scaffold in numerous natural products and pharmaceuticals. Consequently, compounds like 1-(1H-pyrrol-2-yl)ethan-1-one oxime and its derivatives serve as crucial building blocks for constructing more complex molecular architectures.

Detailed research has demonstrated that ketoxime acetates, which are derivatives of this compound, can undergo formal [3+2] and [4+2] annulation reactions with ynals. nih.gov This process allows for the regioselective synthesis of polysubstituted pyrroles and isoquinolines, which are prevalent skeletons in biologically active compounds. nih.gov By strategically switching the catalyst and solvent, the reaction can be directed down different pathways, highlighting the versatility of the oxime as a synthetic intermediate. nih.gov The reactions are noted for their mild conditions and broad substrate scope. nih.gov The precursor, 2-acetylpyrrole (B92022), is also recognized as a key intermediate in the synthesis of various organic compounds. chemicalbook.com

Table 1: Synthesis of Heterocycles from Ketoxime Acetate and Ynals

This table summarizes the types of complex heterocyclic scaffolds that can be synthesized using derivatives of this compound.

Starting Material ComponentReaction TypeResulting ScaffoldSignificance
Ketoxime AcetateFormal [3+2] AnnulationSubstituted PyrrolesCore structure in pharmaceuticals and natural products. nih.govorganic-chemistry.org
Ketoxime AcetateFormal [4+2] AnnulationSubstituted IsoquinolinesImportant N-heterocyclic skeleton with pharmacological activities. nih.gov

Ligand Applications in Catalysis

The nitrogen atoms within both the pyrrole ring and the oxime group of this compound make it an effective ligand for coordinating with metal centers. The addition of the hydroxylamine (B1172632) group in the oxime enhances its nucleophilicity, making it a potentially superior ligand compared to its ketone precursor, 2-acetylpyrrole. vulcanchem.com

While direct studies on this compound as a ligand in hydrogenation are not extensively documented, its structural features are highly relevant for transition metal catalysis. In hydroformylation, an industrial process that converts alkenes into aldehydes, the choice of ligand is critical for catalyst activity and selectivity. wikipedia.org For example, rhodium catalysts are often paired with phosphine (B1218219) ligands to achieve these goals. wikipedia.org The development of novel ligands is a continuous effort to improve processes like hydroformylation. nih.gov

In the realm of cross-coupling reactions, which are fundamental for forming carbon-carbon bonds, ligands play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. nih.govyoutube.com Research into new ligands is active, with related heterocyclic structures such as isoxazoles and triazoles being successfully used to create effective palladium and nickel complexes for Suzuki-Miyaura and amination reactions. researchgate.net The anion of the precursor, 2-acetylpyrrolate, has been used as a ligand in transition metal complexes, suggesting the potential of the oxime derivative in this capacity. researchgate.net

The principles of green chemistry encourage the development of catalytic processes that are more efficient and environmentally benign. A key strategy in this area is the design of catalysts that can be easily separated from the reaction mixture and recycled. The hydroformylation of propene, for instance, has been successfully implemented on an industrial scale using a rhodium catalyst with a water-soluble phosphine ligand (TPPTS). wikipedia.org This allows the reaction to occur in a two-phase system (aqueous/organic), where the catalyst remains in the water phase and is easily recovered, minimizing waste and catalyst leaching. wikipedia.org The development of water-soluble ligands based on scaffolds like this compound could lead to similar sustainable catalytic systems.

Precursors for Functional Materials

The conjugated π-system of the pyrrole ring makes it an attractive building block for organic functional materials with interesting electronic and optical properties.

Pyrrole-based polymers are well-known for their electrical conductivity. Research has shown that poly(2-acetyl pyrrole), P(2-APy), a polymer synthesized from the oxime's precursor, exhibits enhanced optical and electrical properties suitable for optoelectronic applications. researchgate.net The polymerization of 2-acetyl pyrrole using an initiator like ammonium (B1175870) persulfate results in a material with a core-shell, ball-like nanostructure. researchgate.net The conductivity of such materials is a key parameter for their application in electronic devices. The presence of the oxime functionality could offer a route to further modify or cross-link such polymers, potentially tuning their conductive properties for specific electronic applications.

The field of organic electronics relies on semiconductor materials that can be processed into thin, flexible films. Pyrrole-containing structures are actively being investigated for this purpose. For example, newly synthesized pyrrolo-phenanthrolines have been shown to behave as n-type semiconductors with thermal activation energies suitable for electronic devices. mdpi.com

For poly(2-acetyl pyrrole), cyclic voltammetry studies have been used to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are critical for predicting the behavior of a material in an electronic device like a solar cell. researchgate.net The calculated energy bandgap for P(2-APy) further underscores its potential as an organic semiconductor. researchgate.net These findings suggest that materials derived from this compound could be valuable for creating components for organic electronics and photovoltaic cells. researchgate.netmdpi.com

Table 2: Electronic Properties of Poly(2-acetyl pyrrole) [P(2-APy)]

This table presents key electronic properties of the polymer derived from the precursor of this compound, highlighting its potential in organic electronics. Data sourced from researchgate.net.

PropertyValueMethod/Significance
HOMO Energy Level-5.43 eVDetermined from onset oxidation potential; relates to the energy required to extract an electron.
LUMO Energy Level-3.60 eVDetermined from onset reduction potential; relates to the energy required to insert an electron.
Electrochemical Bandgap (Eg)1.83 eVCalculated from HOMO/LUMO levels; indicates semiconductor properties.
MorphologyCore-shell, ball-like nanostructureInfluences material properties and device performance.

Supramolecular Assembly and Self-Assembled Systems

The molecular architecture of this compound is conducive to the formation of ordered supramolecular structures through non-covalent interactions. The presence of both hydrogen bond donors (the pyrrole N-H and the oxime O-H) and acceptors (the oxime N and the π-system of the pyrrole ring) facilitates the self-assembly of molecules into well-defined motifs. These interactions are fundamental to the fields of crystal engineering and materials science, as they dictate the packing of molecules in the solid state and, consequently, the macroscopic properties of the material.

The oxime functional group is a particularly effective director of supramolecular assembly. It is well-established that oximes can form robust centrosymmetric dimers through O-H···N hydrogen bonds. nih.gov This primary interaction can be complemented by further hydrogen bonding involving the pyrrole moiety. The pyrrole N-H group can act as a donor, and the carbonyl oxygen in related ketone precursors is a known acceptor for such bonds. mdpi.com This suggests that in this compound, the N-H group could interact with the oxime oxygen of an adjacent molecule, leading to the formation of extended chains or more complex, three-dimensional networks.

Studies on closely related compounds, such as pyrrole-2-carbaldehyde oxime, have provided valuable insights into the conformational preferences and intramolecular hydrogen bonding that can influence intermolecular interactions. nih.gov In the E and Z isomers of pyrrole-2-carbaldehyde oxime, intramolecular hydrogen bonds between the pyrrole N-H and the oxime nitrogen or oxygen (N-H···N and N-H···O, respectively) are observed to stabilize the conformation. nih.gov While these are intramolecular, they highlight the strong propensity for hydrogen bond formation within this class of compounds, which can be extended to intermolecular scenarios in a crystal lattice.

While a definitive crystal structure of this compound is not widely published, the predictable nature of these non-covalent interactions allows for the postulation of likely supramolecular motifs. The following table summarizes the potential interactions and the resulting structural motifs based on studies of analogous compounds.

Potential Intermolecular InteractionDonorAcceptorResulting Supramolecular Motif
Primary Hydrogen Bond Oxime O-HOxime NCentrosymmetric Dimer (R²₂(6) graph set)
Secondary Hydrogen Bond Pyrrole N-HOxime OChain or Sheet (C(5) or C(7) graph set)
π-π Stacking Pyrrole Ring (π-system)Pyrrole Ring (π-system)Stacked columns or layers

Analytical Methodologies for the Study of 1 1h Pyrrol 2 Yl Ethan 1 One Oxime

Advanced Chromatographic Techniques (e.g., Gas Chromatography for Volatile Components)

Gas chromatography (GC) stands as a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. While specific GC studies on 1-(1H-pyrrol-2-yl)ethan-1-one oxime are not extensively documented in publicly available literature, the analysis of its precursor, 2-acetylpyrrole (B92022) (ethanone, 1-(1H-pyrrol-2-yl)-), provides valuable insights into the potential application of GC for the oxime. nist.govrsc.org

The volatility of 2-acetylpyrrole makes it amenable to GC analysis. The National Institute of Standards and Technology (NIST) WebBook contains gas chromatography data for 2-acetylpyrrole, including retention indices on various non-polar columns. nist.govrsc.orgchemeo.com This data is crucial for method development, allowing for the prediction of retention times and aiding in the identification of the compound in complex mixtures. Given the structural similarity and expected volatility, GC can be effectively employed to assess the purity of this compound and to monitor the progress of its synthesis from 2-acetylpyrrole.

For the analysis of this compound, a typical GC method would involve a high-temperature capillary column, such as one coated with a polysiloxane stationary phase. The instrument would be equipped with a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for definitive identification of the compound and any impurities.

Table 1: Gas Chromatography Data for 2-Acetylpyrrole (Precursor to this compound)

Retention Index (Non-polar column)Reference
1060 rsc.org
1061 rsc.org
1062 rsc.org
1063 rsc.org
1065 rsc.org
1068 rsc.org
1072 rsc.org
1084 rsc.org
1086 rsc.org
1087 rsc.org
1095 rsc.org
1022 rsc.org
1026 rsc.org
1028 rsc.org
1034 rsc.org
1058 rsc.org
1059 rsc.org
Data sourced from the NIST WebBook. rsc.org

Application of High-Resolution Spectroscopic Methods for Purity and Detailed Structural Analysis

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation and purity assessment of organic compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would provide a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary tools for determining the molecular structure. While specific, high-resolution NMR data for this compound is scarce in the literature, the expected spectral features can be predicted based on its structure and by comparison with its precursor, 2-acetylpyrrole, and other known oximes. nist.gov

For 2-acetylpyrrole, ¹H NMR spectra show characteristic signals for the pyrrole (B145914) ring protons and the methyl protons of the acetyl group. chemeo.com In the case of the oxime, the formation of the C=N-OH group would lead to the appearance of a new signal for the hydroxyl proton, typically in the downfield region of the spectrum, and a shift in the signals of the adjacent methyl and pyrrole ring protons. The integration of these signals in the ¹H NMR spectrum would confirm the ratio of protons in the molecule, while the coupling patterns would provide information about the connectivity of the atoms. ¹³C NMR would show distinct signals for each carbon atom in a unique chemical environment, further confirming the structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyrrole N-H9.0-10.0-
Oxime O-H8.0-10.0-
Pyrrole C-H (α to N)6.8-7.0120-125
Pyrrole C-H (β to N)6.0-6.5108-112
Methyl C-H₃2.0-2.510-15
C=N-150-160
Pyrrole C attached to C=N-128-132
Predicted values are based on analogous structures and general NMR principles.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₈N₂O), the expected molecular weight is approximately 124.14 g/mol . nist.gov Electron ionization mass spectrometry (EI-MS) of the precursor, 2-acetylpyrrole, shows a clear molecular ion peak. nist.gov A similar analysis of the oxime would be expected to show a molecular ion peak at m/z 124, confirming its molecular formula. The fragmentation pattern would provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the oxime group (around 3200-3400 cm⁻¹), the N-H stretch of the pyrrole ring (around 3300-3500 cm⁻¹), the C=N stretch of the oxime (around 1650-1690 cm⁻¹), and the C=C and C-N stretching vibrations of the pyrrole ring. nist.gov

The synthesis and characterization of novel oxime analogues have demonstrated the power of these spectroscopic techniques in confirming their structures. researchgate.net In these studies, IR, ¹H NMR, ¹³C NMR, and mass spectrometry were collectively used to provide unequivocal proof of the synthesized compounds. researchgate.net

Development of Electrochemical and Electrooptical Sensors Based on Oxime Complexes

The unique chemical structure of this compound, featuring both a pyrrole ring and an oxime group, makes it an interesting candidate for the development of electrochemical and electrooptical sensors. The pyrrole moiety can be electropolymerized to form conductive polymers (polypyrroles), which are widely used in sensor applications due to their stability and electrical properties. mdpi.comslideshare.net The oxime group, on the other hand, is known to form stable complexes with various metal ions, providing a mechanism for selective recognition.

Electrochemical Sensors: Electrochemical sensors based on polypyrrole and its derivatives have been developed for the detection of a wide range of analytes, including ions, small molecules, and biomolecules. mdpi.commdpi.com These sensors often rely on the change in the electrical properties of the polymer upon interaction with the target analyte.

A potential application for this compound is in the construction of ion-selective electrodes (ISEs). The oxime group could act as an ionophore, selectively binding to specific metal ions. By incorporating this compound into a polymer membrane, such as polyvinyl chloride (PVC) or a polypyrrole matrix, an ISE could be fabricated. The binding of the target ion would cause a change in the membrane potential, which can be measured and correlated to the concentration of the ion. Research on other oxime-based electrochemical sensors has shown their potential for detecting analytes like organophosphates through specific chemical reactions that produce an electrochemical signal. psu.edu

Electrooptical Sensors: Electrooptical sensors combine the principles of electrochemistry and optical spectroscopy. The binding of an analyte to a recognition element, such as an oxime complex, can induce a change in the optical properties of the system, such as color (colorimetric sensor) or fluorescence (fluorometric sensor). The pyrrole ring in this compound is part of a π-conjugated system, which can be sensitive to its chemical environment.

The formation of a complex between the oxime and a metal ion could alter the electronic structure of the molecule, leading to a change in its absorption or emission spectrum. This change could be harnessed to develop a colorimetric or fluorometric sensor. The synthesis of pyrrole-based fluorescent sensors that are responsive to multiple stimuli, such as anions and protons, has been reported, demonstrating the versatility of the pyrrole scaffold in sensor design.

While specific sensors based on this compound have not been described, the foundational principles and the known reactivity of its constituent functional groups provide a strong rationale for its investigation in this field.

Table 3: Potential Sensor Applications for this compound

Sensor TypePrinciple of OperationPotential Target Analytes
Electrochemical (Ion-Selective Electrode)Potentiometric measurement of ion binding to the oxime group within a membrane.Metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺)
Electrochemical (Amperometric)Measurement of current change upon redox reaction involving the polypyrrole backbone or a complex.Redox-active species, organophosphates
Electrooptical (Colorimetric)Visual color change upon complexation of an analyte with the oxime.Metal ions, pH
Electrooptical (Fluorometric)Change in fluorescence intensity or wavelength upon analyte binding.Metal ions, anions, protons

Future Perspectives and Emerging Research Directions

Design and Synthesis of Novel Pyrrolyloxime Derivatives with Tunable Properties

The core of future research lies in the ability to design and synthesize novel pyrrolyloxime derivatives where specific properties can be finely tuned. By strategically modifying the pyrrole (B145914) ring, the oxime group, or by introducing various functional groups, researchers can alter the electronic, optical, and chemical characteristics of the resulting molecules. mdpi.com This tailored approach is crucial for developing materials with specific functionalities.

One key area of interest is the modification of the pyrrole scaffold to enhance the bioactivity of the compounds. mdpi.com The introduction of different heterocyclic moieties to the pyrrole ring has been shown to produce synergistic effects, leading to the development of new classes of pyrrole analogues with potentially enhanced properties. mdpi.com For instance, the synthesis of pyrrolo[2,3-d]pyrimidine-imines has demonstrated that the introduction of specific substituents, such as a bromine atom or an azepine ring, can lead to significant antitumor activity. mdpi.com

The ability to tune these properties opens the door for a wide range of applications. For example, by controlling the electron-donating or electron-withdrawing nature of the substituents, the energy levels of the molecules can be adjusted, making them suitable for use in organic electronics or as components in sensor arrays.

Exploration of New Synthetic Strategies for Complex Pyrrole-Oxime Frameworks

The development of new and efficient synthetic methods is paramount to advancing the field of pyrrolyloxime chemistry. While classical methods like the Paal-Knorr synthesis have been foundational, researchers are now exploring more sophisticated and atom-economical strategies to construct complex pyrrole-oxime frameworks. researchgate.net

Recent advancements include the use of transition metal catalysts such as gold, palladium, and copper to facilitate the synthesis of pyrroles from a variety of starting materials. nih.gov Additionally, photocatalytic and electrochemical methods are emerging as powerful tools for creating diverse pyrrole derivatives under mild conditions. rsc.org These modern techniques often allow for greater functional group tolerance and can provide access to structures that are difficult to obtain through traditional means. researchgate.net

Multi-component reactions are also gaining traction as they allow for the rapid assembly of complex molecules from simple, readily available starting materials. researchgate.net These one-pot procedures are not only efficient but also align with the principles of green chemistry by reducing waste and energy consumption. The exploration of novel starting materials, such as α-amino acids and enamines, is further expanding the synthetic toolbox for accessing highly functionalized pyrroles. rsc.org

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry is becoming an indispensable tool for the rational design and prediction of the properties of new pyrrolyloxime derivatives. Techniques such as Density Functional Theory (DFT) allow researchers to model the electronic structure, geometry, and reactivity of these molecules with a high degree of accuracy. researchgate.net

These computational studies can provide valuable insights into the relationship between a molecule's structure and its properties. For example, by calculating parameters like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, scientists can predict the electronic and optical behavior of a compound before it is even synthesized. researchgate.net This predictive power can significantly accelerate the discovery of new materials with desired characteristics, saving both time and resources in the laboratory.

Furthermore, computational methods can be used to elucidate reaction mechanisms, helping chemists to understand how and why certain reactions proceed. This deeper understanding can then be used to optimize reaction conditions and to design even more efficient synthetic routes.

Expanding Applications in Catalysis and Advanced Materials Beyond Current Scope

While pyrrolyloximes have shown promise in areas like coordination chemistry, future research is aimed at expanding their applications into catalysis and advanced materials. The nitrogen-rich pyrrole ring and the versatile oxime group make these compounds excellent candidates for use as ligands in catalytic systems. The ability to tune the electronic and steric properties of these ligands can lead to the development of highly selective and efficient catalysts for a variety of organic transformations.

In the realm of advanced materials, pyrrolyloximes can be incorporated into polymers and other macromolecules to create materials with novel properties. For instance, their ability to coordinate with metal ions could be exploited to create new types of sensors or responsive materials. The inherent reactivity of the pyrrole ring also allows for its polymerization, opening up possibilities for the creation of conductive polymers and other functional materials.

Investigation of Multi-Stimuli Responsive Materials Incorporating Pyrrolyloxime Units

A particularly exciting avenue of future research is the development of multi-stimuli responsive materials that incorporate pyrrolyloxime units. nih.govrsc.org These "smart" materials are designed to change their properties in response to multiple external triggers, such as light, temperature, pH, or the presence of specific chemicals. researchgate.netrsc.org

By combining the inherent responsiveness of the pyrrolyloxime moiety with other stimuli-responsive components, researchers can create materials with complex and highly specific behaviors. nih.govrsc.org For example, a polymer containing pyrrolyloxime units could be designed to release a payload in response to a specific combination of pH and temperature changes, making it a promising candidate for targeted drug delivery systems. nih.gov

The development of these materials requires a deep understanding of the interplay between the different responsive elements and the ability to precisely control their synthesis and assembly. nih.govrsc.org The versatility of pyrrolyloxime chemistry, coupled with the growing interest in smart materials, suggests that this will be a fruitful area of research for years to come. researchgate.netrsc.org

Q & A

Q. What are the recommended methods for synthesizing 1-(1H-pyrrol-2-yl)ethan-1-one oxime and its derivatives?

Methodological Answer: The synthesis typically involves reacting 1-(1H-pyrrol-2-yl)ethan-1-one with hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate in ethanol) to form the oxime. For derivatives, such as ethers, the oxime can undergo further reactions with substituted benzyl bromides using potassium carbonate in acetone as a base and solvent. This method yields heterocyclic oxime ethers with high efficiency (~80–90% yields). Purification is achieved via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry .

Q. How can researchers determine the lipophilicity of this compound experimentally?

Methodological Answer: Lipophilicity (log P) is experimentally determined using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column and methanol-water mobile phase are employed, with retention times compared to reference standards. The log k values are extrapolated to 100% water to estimate log P. This method provides reproducibility (±0.1 log units) and correlates with computational models like ClogP or XlogP3. For example, studies on analogous oxime ethers showed deviations of ±0.3 log units between experimental and computed values, highlighting the need for empirical validation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: While specific toxicity data for this compound may be limited, general precautions include:

  • PPE: Gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (Category 4 acute toxicity risk).
  • Storage: In airtight containers under inert gas (e.g., nitrogen) to prevent degradation.
  • Incompatibilities: Avoid strong acids/bases and oxidizing agents, which may trigger hazardous reactions .

Advanced Research Questions

Q. How can computational models be optimized to predict the physicochemical properties of oxime derivatives accurately?

Methodological Answer: To improve computational predictions (e.g., log P, pKa):

  • Multi-algorithm validation: Compare results from ClogP, XlogP3, and ACD/logP to identify systematic biases.
  • Quantum mechanical (QM) calculations: Use density functional theory (DFT) to model electron distribution and hydrogen-bonding capacity.
  • Machine learning: Train models on datasets of structurally similar oximes to enhance accuracy. For example, discrepancies in log P predictions for oxime ethers (up to ±0.5 log units) can be mitigated by incorporating experimental HPLC data into training sets .

Q. What strategies are effective in resolving contradictions between experimental and computational data regarding oxime reactivity?

Methodological Answer:

  • Controlled replication: Repeat experiments under standardized conditions (e.g., solvent purity, temperature).
  • Isolation of intermediates: Use techniques like in-situ IR or LC-MS to detect transient species during reactions.
  • Sensitivity analysis: Identify which computational parameters (e.g., solvation models, basis sets) most affect predictions. For instance, discrepancies in oxidation/reduction pathways (e.g., unexpected alcohol vs. ketone formation) may arise from unaccounted solvent effects in simulations .

Q. What are the mechanistic insights into the metal-chelating behavior of this compound in coordination chemistry?

Methodological Answer: The oxime group (–N–O–) acts as a bidentate ligand, coordinating to metals via the nitrogen and oxygen atoms. For example, in copper(II) complexes, the oxime forms stable five-membered chelate rings, as confirmed by X-ray crystallography and magnetic susceptibility measurements. Key factors influencing stability:

  • pH: Deprotonation of the oxime enhances metal binding.
  • Steric effects: Substituents on the pyrrole ring modulate ligand flexibility.
  • Electronic effects: Electron-withdrawing groups increase Lewis acidity at the metal center. Applications include catalysis and molecular magnetism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-pyrrol-2-yl)ethan-1-one oxime
Reactant of Route 2
Reactant of Route 2
1-(1H-pyrrol-2-yl)ethan-1-one oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.